REACTION_CXSMILES
|
C([O:8][C:9](=[O:23])[CH2:10][CH:11]([NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[C:12]([OH:14])=[O:13])C1C=CC=CC=1.[CH3:24][Si](C=[N+]=[N-])(C)C.CCCCCC>CO.C1(C)C=CC=CC=1>[C:19]([O:18][C:16]([NH:15][CH:11]([C:12]([O:14][CH3:24])=[O:13])[CH2:10][C:9]([OH:8])=[O:23])=[O:17])([CH3:22])([CH3:21])[CH3:20] |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(CC(C(=O)O)NC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
trimethylsilyldiazomethane hexane
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-].CCCCCC
|
Name
|
trimethylsilyldiazomethane hexane
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-].CCCCCC
|
Type
|
CUSTOM
|
Details
|
were stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
were stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 20 ml of ethanol
|
Type
|
ADDITION
|
Details
|
2.0 g of palladium carbon (10% w/v) was added to the obtained solution, and they
|
Type
|
STIRRING
|
Details
|
were stirred in hydrogen gas atmosphere for 19 hours
|
Duration
|
19 h
|
Type
|
FILTRATION
|
Details
|
After the filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:8][C:9](=[O:23])[CH2:10][CH:11]([NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[C:12]([OH:14])=[O:13])C1C=CC=CC=1.[CH3:24][Si](C=[N+]=[N-])(C)C.CCCCCC>CO.C1(C)C=CC=CC=1>[C:19]([O:18][C:16]([NH:15][CH:11]([C:12]([O:14][CH3:24])=[O:13])[CH2:10][C:9]([OH:8])=[O:23])=[O:17])([CH3:22])([CH3:21])[CH3:20] |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(CC(C(=O)O)NC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
trimethylsilyldiazomethane hexane
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-].CCCCCC
|
Name
|
trimethylsilyldiazomethane hexane
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-].CCCCCC
|
Type
|
CUSTOM
|
Details
|
were stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
were stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 20 ml of ethanol
|
Type
|
ADDITION
|
Details
|
2.0 g of palladium carbon (10% w/v) was added to the obtained solution, and they
|
Type
|
STIRRING
|
Details
|
were stirred in hydrogen gas atmosphere for 19 hours
|
Duration
|
19 h
|
Type
|
FILTRATION
|
Details
|
After the filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:8][C:9](=[O:23])[CH2:10][CH:11]([NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[C:12]([OH:14])=[O:13])C1C=CC=CC=1.[CH3:24][Si](C=[N+]=[N-])(C)C.CCCCCC>CO.C1(C)C=CC=CC=1>[C:19]([O:18][C:16]([NH:15][CH:11]([C:12]([O:14][CH3:24])=[O:13])[CH2:10][C:9]([OH:8])=[O:23])=[O:17])([CH3:22])([CH3:21])[CH3:20] |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(CC(C(=O)O)NC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
trimethylsilyldiazomethane hexane
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-].CCCCCC
|
Name
|
trimethylsilyldiazomethane hexane
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-].CCCCCC
|
Type
|
CUSTOM
|
Details
|
were stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
were stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 20 ml of ethanol
|
Type
|
ADDITION
|
Details
|
2.0 g of palladium carbon (10% w/v) was added to the obtained solution, and they
|
Type
|
STIRRING
|
Details
|
were stirred in hydrogen gas atmosphere for 19 hours
|
Duration
|
19 h
|
Type
|
FILTRATION
|
Details
|
After the filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |